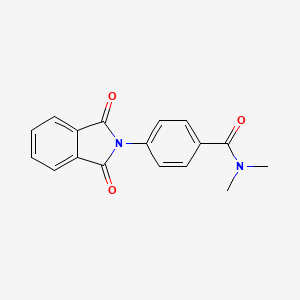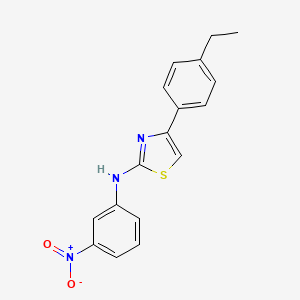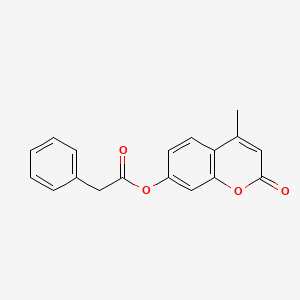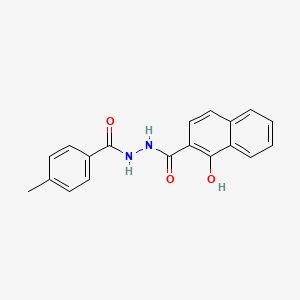![molecular formula C10H13N3O4S B5745042 2,2'-[(phenylsulfonyl)imino]diacetamide](/img/structure/B5745042.png)
2,2'-[(phenylsulfonyl)imino]diacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-[(phenylsulfonyl)imino]diacetamide, also known as PSI, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
作用機序
2,2'-[(phenylsulfonyl)imino]diacetamide works by inhibiting the activity of protein phosphatases, which are enzymes that play a key role in cellular signaling pathways. By blocking the activity of these enzymes, 2,2'-[(phenylsulfonyl)imino]diacetamide can alter the activity of various signaling pathways, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
2,2'-[(phenylsulfonyl)imino]diacetamide has been shown to have a variety of effects on cellular signaling pathways, including the activation of protein kinases and the inhibition of protein phosphatases. These effects can lead to changes in cellular metabolism, gene expression, and other physiological processes. Additionally, 2,2'-[(phenylsulfonyl)imino]diacetamide has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for use in the development of new drugs and therapies.
実験室実験の利点と制限
One of the main advantages of using 2,2'-[(phenylsulfonyl)imino]diacetamide in laboratory experiments is its ability to selectively inhibit protein phosphatases, which can be difficult to target using other compounds. Additionally, 2,2'-[(phenylsulfonyl)imino]diacetamide has been shown to have a relatively low toxicity, making it a safer alternative to other compounds that may have more harmful side effects. However, one limitation of using 2,2'-[(phenylsulfonyl)imino]diacetamide in laboratory experiments is its relatively low solubility in water, which can make it difficult to use in certain types of experiments.
将来の方向性
There are many potential future directions for research on 2,2'-[(phenylsulfonyl)imino]diacetamide, including the development of new drugs and therapies based on its anti-inflammatory and anti-cancer properties. Additionally, further research is needed to better understand the mechanisms of action of 2,2'-[(phenylsulfonyl)imino]diacetamide and its effects on cellular signaling pathways. This could lead to the development of new tools and techniques for studying cellular signaling and other biochemical processes. Finally, there is potential for the use of 2,2'-[(phenylsulfonyl)imino]diacetamide in the development of new diagnostic tools for the detection and monitoring of various diseases and conditions.
合成法
The synthesis of 2,2'-[(phenylsulfonyl)imino]diacetamide involves the reaction of phenylsulfonyl isocyanate with glycine in the presence of a base catalyst. This reaction results in the formation of 2,2'-[(phenylsulfonyl)imino]diacetamide, which can then be purified and used for further research.
科学的研究の応用
2,2'-[(phenylsulfonyl)imino]diacetamide has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience. This compound has been shown to have a variety of effects on cellular signaling pathways, including the inhibition of protein phosphatases and the activation of protein kinases. These effects make 2,2'-[(phenylsulfonyl)imino]diacetamide a promising candidate for use in the study of cellular signaling and other biochemical processes.
特性
IUPAC Name |
2-[(2-amino-2-oxoethyl)-(benzenesulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c11-9(14)6-13(7-10(12)15)18(16,17)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,14)(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRNCECDLVWDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5744968.png)
![ethyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5744969.png)


![5-[(4-isopropylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5744983.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5744984.png)
![N-({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5744998.png)
![N-cyclopentyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5745001.png)

![methyl 2-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5745012.png)
![N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5745024.png)

